2-(N-methylsulfonyl-4-phenoxyanilino)-N-naphthalen-1-ylacetamide
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Overview
Description
2-(N-methylsulfonyl-4-phenoxyanilino)-N-naphthalen-1-ylacetamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a phenoxy group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methylsulfonyl-4-phenoxyanilino)-N-naphthalen-1-ylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Naphthalen-1-ylacetamide Core: This step involves the reaction of naphthalene with acetic anhydride in the presence of a catalyst to form naphthalen-1-ylacetamide.
Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group on the naphthalen-1-ylacetamide core.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with methylsulfonyl chloride in the presence of a base to form the sulfonamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(N-methylsulfonyl-4-phenoxyanilino)-N-naphthalen-1-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(N-methylsulfonyl-4-phenoxyanilino)-N-naphthalen-1-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(N-methylsulfonyl-4-phenoxyanilino)-N-naphthalen-1-ylacetamide involves its interaction with specific molecular targets. The sulfonamide moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenoxy and naphthalene groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(N-methylsulfonyl-4-phenoxyanilino)-N-phenylpropanamide: Shares a similar structure but with a phenylpropanamide core instead of a naphthalen-1-ylacetamide core.
N-isopropyl-2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzamide: Contains a benzamide core and an isopropyl group.
2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]amino}-N-propylbenzamide: Features a benzamide core with an alanyl group.
Uniqueness
2-(N-methylsulfonyl-4-phenoxyanilino)-N-naphthalen-1-ylacetamide is unique due to its naphthalene core, which imparts distinct chemical and physical properties compared to similar compounds with different cores. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-(N-methylsulfonyl-4-phenoxyanilino)-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-32(29,30)27(20-14-16-22(17-15-20)31-21-10-3-2-4-11-21)18-25(28)26-24-13-7-9-19-8-5-6-12-23(19)24/h2-17H,18H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNURNJWEJEWQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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